molecular formula C15H18N4OS B14089508 3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione

3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione

Cat. No.: B14089508
M. Wt: 302.4 g/mol
InChI Key: DIIKLKCBRSKIKD-UHFFFAOYSA-N
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Description

3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione typically involves the reaction of 4-(4-methoxyphenyl)piperazine with pyrazine-2-thiol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. In the context of neurological disorders, it may interact with neurotransmitter receptors, altering signal transduction pathways and providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)piperazine: A precursor in the synthesis of the target compound.

    Pyrazine-2-thiol: Another precursor used in the synthesis.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A structurally similar compound with different substituents.

Uniqueness

3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione is unique due to the presence of both the piperazine and pyrazine-thione moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazine-2-thione

InChI

InChI=1S/C15H18N4OS/c1-20-13-4-2-12(3-5-13)18-8-10-19(11-9-18)14-15(21)17-7-6-16-14/h2-7H,8-11H2,1H3,(H,17,21)

InChI Key

DIIKLKCBRSKIKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CNC3=S

Origin of Product

United States

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